molecular formula C12H25N3O2 B13456574 tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate CAS No. 1511460-82-4

tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate

Cat. No.: B13456574
CAS No.: 1511460-82-4
M. Wt: 243.35 g/mol
InChI Key: BXSWJKNYUSVRQK-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(piperazin-1-yl)propyl]carbamate: is a chemical compound with the molecular formula C12H25N3O2. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and functional groups. The compound is characterized by the presence of a piperazine ring, which is a common structural motif in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature. The general reaction scheme is as follows:

Piperazine+tert-Butyl chloroformatetert-Butyl N-[2-(piperazin-1-yl)propyl]carbamate\text{Piperazine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} Piperazine+tert-Butyl chloroformate→tert-Butyl N-[2-(piperazin-1-yl)propyl]carbamate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the piperazine ring.

    Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, leading to various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other organic molecules, forming more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield N-alkylated piperazine derivatives, while oxidation can produce N-oxide derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-[2-(piperazin-1-yl)propyl]carbamate is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the development of heterocyclic compounds and as a protecting group for amines.

Biology and Medicine: In medicinal chemistry, the compound is used in the design and synthesis of potential drug candidates. The piperazine ring is a common feature in many pharmaceuticals, including antipsychotics, antihistamines, and anti-infective agents.

Industry: The compound is used in the production of specialty chemicals and intermediates for agrochemicals and pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

  • tert-Butyl N-[2-(piperazin-1-yl)ethyl]carbamate
  • tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate
  • tert-Butyl N-[4-(piperazin-1-yl)butyl]carbamate

Uniqueness: tert-Butyl N-[2-(piperazin-1-yl)propyl]carbamate is unique due to its specific substitution pattern on the piperazine ring. This substitution pattern can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

1511460-82-4

Molecular Formula

C12H25N3O2

Molecular Weight

243.35 g/mol

IUPAC Name

tert-butyl N-(2-piperazin-1-ylpropyl)carbamate

InChI

InChI=1S/C12H25N3O2/c1-10(15-7-5-13-6-8-15)9-14-11(16)17-12(2,3)4/h10,13H,5-9H2,1-4H3,(H,14,16)

InChI Key

BXSWJKNYUSVRQK-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)N1CCNCC1

Origin of Product

United States

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